molecular formula C13H11Cl2NO3S B12127426 Benzenesulfonamide, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)- CAS No. 314751-53-6

Benzenesulfonamide, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-

Cat. No.: B12127426
CAS No.: 314751-53-6
M. Wt: 332.2 g/mol
InChI Key: IMWWNIPSXVIARR-UHFFFAOYSA-N
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Description

Benzenesulfonamides are a class of organic compounds containing a sulfonamide group (–SO₂NH₂) attached to a benzene ring. The compound , N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide , combines a sulfonamide moiety with a substituted phenyl ring. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves introducing the sulfonamide group onto the phenyl ring. While specific synthetic routes may vary, one common approach is through nucleophilic substitution reactions. For example:

    Chlorination: Start with 2,3-dichloro-4-hydroxy-5-methylphenol (a precursor). React it with chlorosulfonic acid to form the benzenesulfonamide derivative.

    Hydroxylation: Introduce the hydroxyl group at the desired position using appropriate reagents.

Industrial Production:: Industrial-scale production typically employs efficient and scalable methods to yield the desired compound. Optimization of reaction conditions, catalysts, and purification steps ensures cost-effective production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or other functional groups.

    Reduction: Reduction of the nitro group (if present) or other substituents.

    Substitution: Substitution reactions at the chlorinated positions.

    Acid-Base Reactions: Interaction with bases or acids due to the sulfonamide group.

Common Reagents and Conditions::

    Chlorosulfonic Acid: For sulfonation.

    Hydroxylating Agents: To introduce the hydroxyl group.

    Reduction Agents: Such as hydrogen gas or metal hydrides.

Major Products:: The primary product is the target compound itself, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated as a potential antiproliferative agent against breast cancer cell lines, particularly triple-negative breast cancer cells.

    Chemistry: Used in studies related to sulfonamides and their biological effects.

    Industry: May have applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The compound likely exerts its effects through CA IX inhibition. CA IX overexpression occurs in solid tumors, making it an attractive target. Inhibition of CA IX disrupts pH regulation and metabolism in tumor cells, affecting their growth and survival.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure, properties, and selectivity against other sulfonamides. Researchers often explore related analogs to understand structure-activity relationships.

Remember that this compound’s unique features lie in its specific chlorination pattern, hydroxylation, and CA IX selectivity. Further research can provide additional insights into its distinctiveness.

Biological Activity

Benzenesulfonamide, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in various solid tumors, making it a target for cancer therapy. The inhibition of CA IX disrupts the pH regulation and metabolic processes in tumor cells, which can hinder their growth and survival.

Chemical Structure and Properties

The molecular formula of N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide is C₁₃H₁₁Cl₂N₁O₃S, with a molecular weight of approximately 332.2 g/mol. The compound features a sulfonamide group (–SO₂NH₂) attached to a benzene ring that is further substituted with dichloro and hydroxy groups as well as a methyl group. This unique structural arrangement contributes to its biological activity.

N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide exhibits its biological effects through the following mechanisms:

  • Inhibition of Carbonic Anhydrase IX (CA IX) : The compound selectively inhibits CA IX, which is crucial for maintaining acid-base balance in tumor cells. This inhibition can lead to altered cellular metabolism and reduced tumor viability.
  • Potential Interaction with Other Biological Targets : The structural characteristics may enable interactions with various enzymes or receptors involved in tumor metabolism, warranting further pharmacological investigation.

Biological Activity Studies

Recent studies have evaluated the biological activity of benzenesulfonamide derivatives using various experimental models. One notable study investigated the effects of benzenesulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated that certain derivatives could significantly alter cardiovascular parameters .

Key Findings from the Study:

  • Experimental Design : The study utilized an isolated rat heart model to assess the impact of benzenesulfonamide and its derivatives on perfusion pressure and coronary resistance.
    GroupCompoundDose (nM)
    IControlKrebs-Henseleit solution only
    IIBenzenesulfonamide0.001
    III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001
    IV2-Hydrazinocarbonyl-benzenesulfonamide0.001
    V4-(2-Amino-ethyl)-benzenesulfonamide0.001
    VI4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide0.001
  • Results : The study revealed that the compound 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to other tested compounds, indicating its potential efficacy in modulating cardiovascular function .

Comparative Analysis with Related Compounds

The uniqueness of N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide can be highlighted by comparing it with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
BenzenesulfonamideGeneral structure with –SO₂NH₂Basic sulfonamide framework
N-(2-hydroxy-5-methylphenyl)-benzenesulfonamideHydroxyl substitution without chlorinationLacks dichloro substituents
2,5-Dichloro-4-hydroxy-N,N-dimethylbenzenesulfonamideDimethyl substitution on nitrogenDifferent methylation pattern
N-(4-chlorophenyl)-benzenesulfonamideChlorine substitution on para positionDifferent halogen positioning

This comparison emphasizes how the specific chlorination pattern and selectivity toward CA IX inhibition distinguish N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide from other related compounds.

Properties

CAS No.

314751-53-6

Molecular Formula

C13H11Cl2NO3S

Molecular Weight

332.2 g/mol

IUPAC Name

N-(2,3-dichloro-4-hydroxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11Cl2NO3S/c1-8-7-10(11(14)12(15)13(8)17)16-20(18,19)9-5-3-2-4-6-9/h2-7,16-17H,1H3

InChI Key

IMWWNIPSXVIARR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)Cl)Cl)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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